![molecular formula C17H10N4O3 B12529764 3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one CAS No. 666750-20-5](/img/structure/B12529764.png)
3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one is a nitrogen-containing heterocyclic compound It is part of the pyridazino[6,1-b]quinazolinone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one typically involves a multi-step process starting from methyl 2-aminobenzoate. The key steps include:
Intramolecular Condensation: This step involves the condensation of acylhydrazone with an ester to form the pyridazino[6,1-b]quinazolinone scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the nitro group or other functional groups present in the compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Halogenated Derivatives: From electrophilic halogenation reactions.
Scientific Research Applications
3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins, showing potential as a DNA intercalator.
Mechanism of Action
The mechanism of action of 3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one involves its interaction with cellular components:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and function.
Induction of Apoptosis: It can induce programmed cell death in cancer cells by causing DNA damage and activating apoptotic pathways.
Molecular Targets: The primary targets include DNA and various proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-Phenyl-10H-pyridazino[6,1-b]quinazolin-10-one: Lacks the nitro group but shares the core structure.
3-Nitro-2-phenyl-2H-chromene: Another nitro-containing heterocycle with different biological activities.
Uniqueness: 3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one is unique due to its specific combination of the nitro group and the pyridazino[6,1-b]quinazolinone scaffold, which contributes to its potent anticancer activity and ability to interact with DNA .
Properties
CAS No. |
666750-20-5 |
|---|---|
Molecular Formula |
C17H10N4O3 |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
3-nitro-2-phenylpyridazino[6,1-b]quinazolin-10-one |
InChI |
InChI=1S/C17H10N4O3/c22-17-12-8-4-5-9-13(12)18-15-10-14(21(23)24)16(19-20(15)17)11-6-2-1-3-7-11/h1-10H |
InChI Key |
KZPNNZLAXPVRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
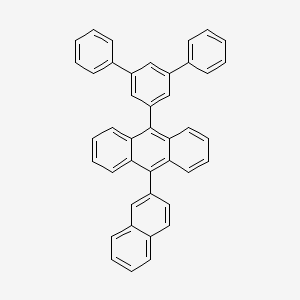
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
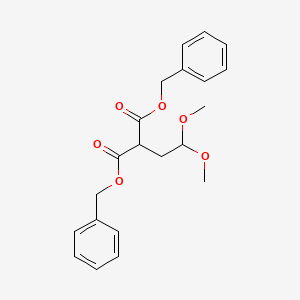
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
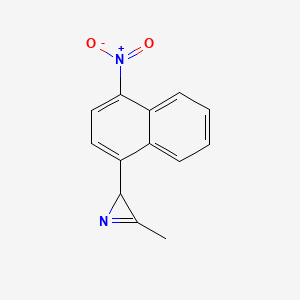
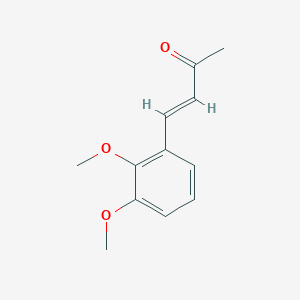
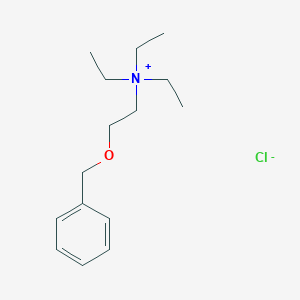
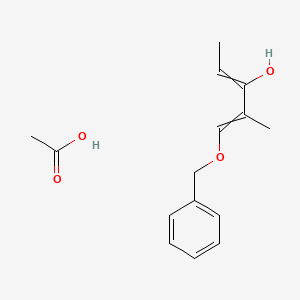
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
